N-cyclopentyl-1-(prop-2-enoyl)azetidine-3-sulfonamide
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Overview
Description
N-cyclopentyl-1-(prop-2-enoyl)azetidine-3-sulfonamide is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1-(prop-2-enoyl)azetidine-3-sulfonamide typically involves the formation of the azetidine ring followed by functionalization. One common method is the strain-release photocatalysis approach, where azabicyclo[1.1.0]butanes are used as precursors. This method involves the use of an organic photosensitizer to control the energy-transfer process, leading to the formation of difunctionalized azetidines in a single step .
Industrial Production Methods
Industrial production of azetidines, including this compound, often relies on scalable synthetic routes that can be optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-1-(prop-2-enoyl)azetidine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-cyclopentyl-1-(prop-2-enoyl)azetidine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its pharmacokinetic properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials, including coatings and adhesives
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-(prop-2-enoyl)azetidine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. The sulfonamide group plays a crucial role in its binding affinity and specificity, making it a valuable scaffold for drug design .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with applications in medicinal chemistry.
N-cyclopentyl-1-(prop-2-enoyl)azetidine-3-carboxamide: A structurally similar compound with different functional groups.
Azetidine-3-sulfonamide: A simpler analog with similar reactivity but different pharmacokinetic properties
Uniqueness
N-cyclopentyl-1-(prop-2-enoyl)azetidine-3-sulfonamide stands out due to its unique combination of functional groups, which impart distinct reactivity and biological activity.
Properties
IUPAC Name |
N-cyclopentyl-1-prop-2-enoylazetidine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-2-11(14)13-7-10(8-13)17(15,16)12-9-5-3-4-6-9/h2,9-10,12H,1,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVGSIHVRJAFOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C1)S(=O)(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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